molecular formula C12H16ClFN2O2 B3039724 1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride CAS No. 1289384-73-1

1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B3039724
CAS No.: 1289384-73-1
M. Wt: 274.72 g/mol
InChI Key: VHFVDIOMLZOTCV-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClFN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. The presence of a fluorobenzyl group and a carboxylic acid moiety in its structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzyl)piperazine: Similar structure but with the fluorine atom in a different position.

    1-(4-Fluorobenzyl)piperazine: Another structural isomer with the fluorine atom in the para position.

Uniqueness

1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the presence of the carboxylic acid moiety, which may confer distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFVDIOMLZOTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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